An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide
An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical properties of 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide, a molecule of interest in medicinal chemistry and drug development. This document delves into its synthesis, physicochemical characteristics, spectral data, and potential biological significance, offering a foundational resource for researchers in the field.
Introduction
2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide belongs to the class of N-substituted chloroacetamides, a group of compounds recognized for their diverse biological activities. The molecular architecture, featuring a chloroacetamide moiety linked to a 4-chlorophenoxy ethyl group, suggests potential for various chemical interactions and biological applications, particularly in the realm of antimicrobial and anticancer research.[1][2][3] The presence of the reactive chloroacetyl group makes it a valuable intermediate for further chemical modifications.
Chemical Identity and Structure
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IUPAC Name: 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide
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CAS Number: 50911-69-8
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Molecular Formula: C₁₀H₁₁Cl₂NO₂
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Molecular Weight: 248.11 g/mol
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Chemical Structure:
Caption: Chemical structure of 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide.
Synthesis and Purification
The synthesis of 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide is typically achieved through a two-step process, commencing with the synthesis of the precursor amine, 2-(4-chlorophenoxy)ethanamine, followed by its acylation with chloroacetyl chloride.
Synthesis of 2-(4-chlorophenoxy)ethanamine
The precursor amine can be synthesized via several routes. One common method involves the reaction of 4-chlorophenol with 2-chloroethanol to form 1-(2-chloroethoxy)-4-chlorobenzene, which is then converted to the corresponding amine. An alternative and often more direct route is the reduction of 2-(4-chlorophenoxy)acetonitrile.
Experimental Protocol: Synthesis of 2-(4-chlorophenoxy)ethanamine via Reduction of 2-(4-chlorophenoxy)acetonitrile
This protocol outlines a representative method for the synthesis of the key amine intermediate.
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-chlorophenoxy)acetonitrile (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF).
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Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) (typically 1.5-2 equivalents), portion-wise, ensuring the temperature remains below 10 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water, while maintaining cooling in an ice bath.
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Work-up and Isolation: Filter the resulting mixture through a pad of celite to remove the aluminum salts. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
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Purification: The crude amine can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(4-chlorophenoxy)ethanamine.
Synthesis of 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide
The final product is synthesized by the acylation of 2-(4-chlorophenoxy)ethanamine with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.
Experimental Protocol: Synthesis of 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide
This protocol details the final acylation step.
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Reaction Setup: In a round-bottom flask, dissolve 2-(4-chlorophenoxy)ethanamine (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine (TEA) or pyridine (1.1-1.2 equivalents), to act as an acid scavenger.
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Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05-1.1 equivalents) in the same solvent dropwise to the stirred amine solution.
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Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
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Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide.
Caption: General synthesis workflow for 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide.
Physicochemical Properties
While experimental data for this specific compound is limited in publicly available literature, predicted properties and data from structurally similar compounds provide valuable insights.
| Property | Predicted/Estimated Value | Reference/Method |
| Melting Point (°C) | Not available | - |
| Boiling Point (°C) | > 300 (Predicted) | Computational Prediction |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, alcohols, chlorinated solvents). Limited solubility in water. | Based on structural analogs |
| LogP | ~3.0 (Predicted) | Computational Prediction |
| pKa (amide proton) | ~16-17 (Estimated) | Based on typical amide pKa values |
Spectral Data and Characterization
Detailed spectral analysis is crucial for the unambiguous identification and characterization of the synthesized compound. Below are the expected spectral features based on its chemical structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
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Aromatic Protons: Two doublets in the range of δ 6.8-7.3 ppm, characteristic of a para-substituted benzene ring.
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-OCH₂- and -NCH₂- Protons: Two triplets in the range of δ 3.5-4.2 ppm, corresponding to the two methylene groups of the ethyl linker.
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-NH- Proton: A broad singlet or triplet in the range of δ 7.5-8.5 ppm, which may exchange with D₂O.
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-COCH₂Cl Protons: A singlet around δ 4.1-4.3 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton.
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Carbonyl Carbon: A signal in the downfield region, typically around δ 165-170 ppm.
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Aromatic Carbons: Signals in the range of δ 115-160 ppm.
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-OCH₂- and -NCH₂- Carbons: Signals in the range of δ 40-70 ppm.
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-CH₂Cl Carbon: A signal around δ 42-45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.
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C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.
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N-H Bend (Amide II): A band around 1520-1550 cm⁻¹.
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C-O-C Stretch (Aryl Ether): A strong band in the region of 1200-1250 cm⁻¹.
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C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.
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Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (247.02 for C₁₀H₁₁³⁵Cl₂NO₂). The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) will be a key diagnostic feature.
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Major Fragments: Fragmentation may occur via cleavage of the amide bond, the ether linkage, and loss of the chloroacetyl group.
Chemical Reactivity and Stability
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Reactivity: The primary site of reactivity is the carbon atom bearing the chlorine in the chloroacetyl group. This carbon is susceptible to nucleophilic substitution by various nucleophiles (e.g., amines, thiols, azides), making this compound a useful building block for the synthesis of more complex molecules. The amide bond can be hydrolyzed under strong acidic or basic conditions.
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Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place, away from strong oxidizing agents and moisture.
Potential Biological and Pharmacological Significance
N-substituted acetamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][2][4] The presence of the chloroacetamide moiety is often associated with alkylating properties, which can contribute to its biological effects by interacting with biological nucleophiles such as cysteine residues in enzymes.
Studies on structurally related N-(substituted phenyl)-2-chloroacetamides have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The lipophilicity, influenced by the substituted phenyl ring, plays a crucial role in their ability to penetrate cell membranes.[4] Therefore, it is plausible that 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide may exhibit similar antimicrobial properties. Further investigation into its specific biological targets and mechanism of action is warranted.
Analytical Methodologies
For the quantitative analysis and purity assessment of 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide, High-Performance Liquid Chromatography (HPLC) is a suitable technique.
Illustrative HPLC Method
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Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where the aromatic chromophore absorbs, typically around 220-230 nm or 270-280 nm.
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Injection Volume: 10-20 µL.
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Column Temperature: Ambient or controlled at a specific temperature (e.g., 25-30 °C).
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed for analysis, likely requiring derivatization to improve volatility and thermal stability.
Safety and Handling
As with all chloroacetamide derivatives, 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide should be handled with care. It is presumed to be toxic and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide is a compound with significant potential as a synthetic intermediate and a candidate for biological screening. This guide has provided a detailed overview of its chemical properties, including a plausible synthesis route, expected physicochemical and spectral characteristics, and potential applications. The information presented herein serves as a valuable resource for researchers embarking on studies involving this and related molecules, facilitating further exploration of its chemical and biological landscape.
References
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Jarak, I., Kralj, M., Štimac, A., & Cindrić, M. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 30-41. [Link]
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Jarak, I., Štimac, A., Cindrić, M., & Kralj, M. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Archives of Industrial Hygiene and Toxicology, 72(1), 30-41. [Link]
- Google Patents. (n.d.). CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine.
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ResearchGate. (2021). (PDF) Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. [Link]
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PrepChem.com. (n.d.). Synthesis of 2-[4-(1-methylpropoxy)phenoxy]ethylamine. [Link]
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Reddit. (2025). Acylation with chloroacetyl chloride. [Link]
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Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3968. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]
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Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. [Link]
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